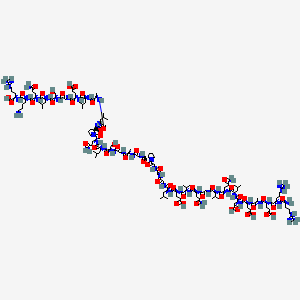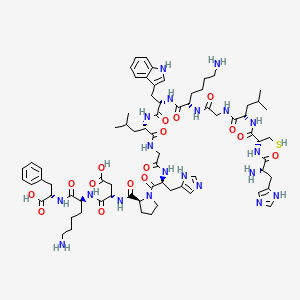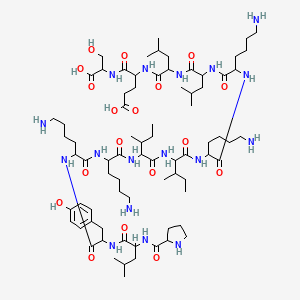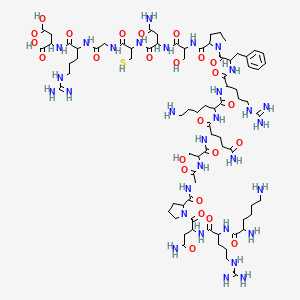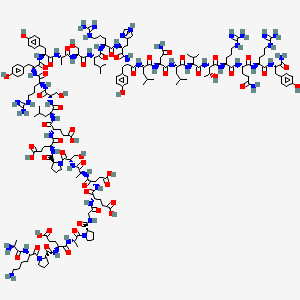
183598-56-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 183598-56-3 is known as Leptin (22-56), human. It is a fragment of the hormone leptin, which is produced by fat cells in the human body. Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Leptin (22-56), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Leptin (22-56), human, follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
Leptin (22-56), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Reagents: Piperidine for Fmoc removal.
Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin.
Major Products Formed
The major product formed is the Leptin (22-56) peptide fragment, which is purified and characterized to ensure its biological activity and structural integrity.
Aplicaciones Científicas De Investigación
Leptin (22-56), human, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in energy homeostasis and appetite regulation.
Medicine: Studied for its potential therapeutic applications in obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
Leptin (22-56), human, exerts its effects by binding to leptin receptors (Ob-Rs) on target cells. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to energy balance and appetite suppression. The peptide fragment inhibits corticosterone production and may influence the proliferation of certain cell types.
Comparación Con Compuestos Similares
Similar Compounds
Leptin (57-92): Another biologically active fragment of leptin.
Full-length Leptin: The complete hormone with broader biological activity.
Uniqueness
Leptin (22-56), human, is unique due to its specific sequence and biological activity. Unlike the full-length hormone, this fragment has distinct effects on certain cellular processes, making it valuable for targeted research applications.
Propiedades
Número CAS |
183598-56-3 |
|---|---|
Fórmula molecular |
C₁₇₁H₂₉₈N₅₀O₅₆ |
Peso molecular |
3950.52 |
Secuencia |
One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


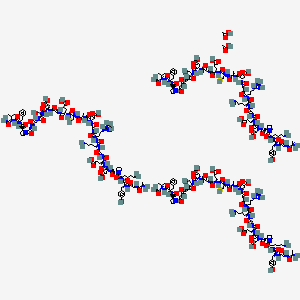
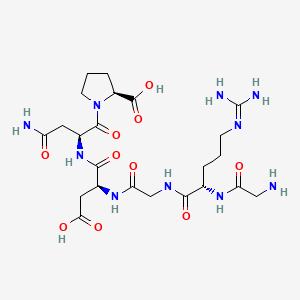
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)
